1-Chloro-5-triethylsilyl-4-pentyne
Overview
Description
1-Chloro-5-triethylsilyl-4-pentyne is an organosilicon compound with the molecular formula C₁₁H₂₁ClSi It is characterized by the presence of a chloro group and a triethylsilyl group attached to a pentyne backbone
Scientific Research Applications
1-Chloro-5-triethylsilyl-4-pentyne has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: Acts as an initiator in the polymerization of styrene and other monomers.
Material Science: Utilized in the preparation of silicon-containing materials with unique properties.
Safety and Hazards
Safety measures for handling 1-Chloro-5-triethylsilyl-4-pentyne include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that this compound is used as an organic chemical synthesis intermediate .
Mode of Action
It is used to synthesize 5-trimethylsilyl-4-pentynyllithium (tmspli), which can be used as an initiator in the polymerization of styrene .
Action Environment
The action of 1-Chloro-5-triethylsilyl-4-pentyne can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its boiling point is 75-77 °C at 20.6 mmHg , and its density is 0.977 g/mL at 25 °C . These properties suggest that it is stable under normal laboratory conditions but may undergo changes under extreme temperatures or pressures.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-triethylsilyl-4-pentyne can be synthesized through several methods. One common approach involves the reaction of 1-pentyne with triethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the product is typically purified through distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-triethylsilyl-4-pentyne undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form alkanes.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of amines or ethers.
Oxidation: Formation of alcohols.
Reduction: Formation of alkanes.
Comparison with Similar Compounds
1-Chloro-5-trimethylsilyl-4-pentyne: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
5-Chloro-1-pentynyl)trimethylsilane: Another similar compound with a trimethylsilyl group.
1-Chloro-5-trimethylsilyl-4-pentyne: Differing only in the silyl group size.
Uniqueness: 1-Chloro-5-triethylsilyl-4-pentyne is unique due to the larger triethylsilyl group, which provides different steric and electronic properties compared to its trimethylsilyl counterparts. This can influence its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
5-chloropent-1-ynyl(triethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClSi/c1-4-13(5-2,6-3)11-9-7-8-10-12/h4-8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFYXFCOGXKCGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374075 | |
Record name | (5-Chloropent-1-yn-1-yl)(triethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174125-30-5 | |
Record name | (5-Chloropent-1-yn-1-yl)(triethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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